![molecular formula C17H15ClN2O3S2 B2616123 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899732-86-6](/img/structure/B2616123.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in regulating mitotic spindle assembly and chromosome segregation during cell division. Overexpression of Aurora A kinase has been observed in various types of cancer, making it an attractive target for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Activities
Research has shown that derivatives similar to N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide exhibit potential antiviral and antimicrobial properties. For instance, compounds synthesized from 4-chlorobenzoic acid derivatives have demonstrated anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010). Furthermore, studies have highlighted the antimicrobial potential of certain thiazole derivatives against a range of bacterial and fungal strains (H. B'Bhatt & S. Sharma, 2017).
Anticonvulsant Properties
There's evidence suggesting that compounds containing a sulfonamide thiazole moiety, similar in structure to the compound , possess anticonvulsant activity. This highlights their potential in the development of treatments for convulsive disorders (A. A. Farag et al., 2012).
Anticancer Activity
Research into heterocyclic compounds that include thiazole or 1,3,4-thiadiazole rings, akin to N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, has reported significant anticancer activities. These studies have led to the identification of compounds with promising in vitro efficacy against various cancer cell lines, underscoring the potential of such structures in cancer therapy development (S. M. Gomha et al., 2017).
Enzyme Inhibition for Therapeutic Applications
The compound and its derivatives have been explored for their role in enzyme inhibition, with a particular focus on carbonic anhydrase inhibitors. These studies have shown that biphenylsulfonamides, similar in function to N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, can inhibit carbonic anhydrase activity. This inhibition has implications for the treatment of various conditions, including glaucoma, edema, and certain cancers, by targeting the transmembrane, tumor-associated isozymes (S. Morsy et al., 2009).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c18-13-8-4-9-14-16(13)20-17(24-14)19-15(21)10-5-11-25(22,23)12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVGTHOFRBUJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.